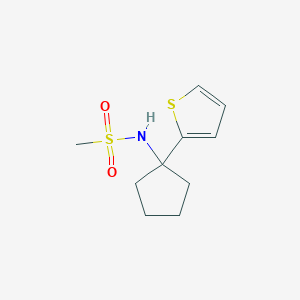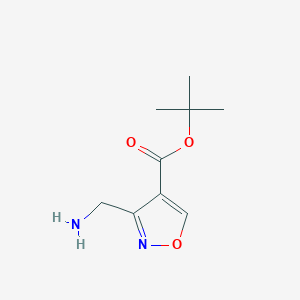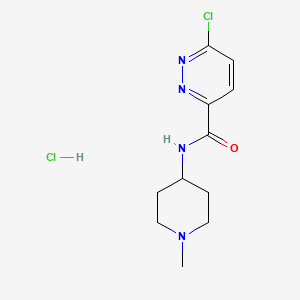
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine, or CMPP, is a small organic molecule with a wide range of applications in scientific research. CMPP has been used extensively in the fields of biochemistry, physiology, and drug design, due to its ability to interact with a variety of biological molecules. CMPP has also been used to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
Aplicaciones Científicas De Investigación
1. Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are synthesized using organolithium reagents, with 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine being a key intermediate in these reactions. This process is highly regioselective, favoring the formation of C-4 substituted products, which are crucial in medicinal chemistry and drug design (Abdou, 2006).
2. Ligand Synthesis for Histamine Receptors
In the study of histamine H4 receptor ligands, this compound derivatives have been synthesized. These compounds show promise in both in vitro and in vivo models as anti-inflammatory agents and in pain management, demonstrating the potential of H4R antagonists in these fields (Altenbach et al., 2008).
3. Antitumor Activities
A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, including those with this compound, have been developed and shown to exhibit significant antitumor activities against human cancer cell lines, such as A549 and H460. This highlights the potential of these compounds in cancer treatment (Guo et al., 2012).
4. Cerebroprotection in Ischaemia
BW619C89, a derivative of this compound, has been evaluated for cerebroprotection after focal or global cerebral ischaemia in rats. The compound has shown effectiveness in reducing cortical infarct volume and improving neurological deficits, suggesting its potential in treating ischaemic brain damage (Smith et al., 1993).
5. Development of VEGFR3 Inhibitors
Thieno[2,3-d]pyrimidine derivatives, including those with this compound, have been developed as selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. These compounds, particularly effective against metastatic breast cancer, inhibit the proliferation and migration of cancer cells by inactivating the VEGFR3 signaling pathway (Li et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine is the serotonin (5-HT) receptor sites . The compound’s interaction with these receptors is believed to be enhanced by the hydrophobic character of the substituents in the 4-position of the pyrimidine ring .
Mode of Action
This compound interacts with its targets through a nucleophilic aromatic substitution (SNAr) reaction . This interaction is highly regioselective, favoring the formation of C-4 substituted products . The ligand’s interaction with an anionic side chain of the 5-HT receptor site neutralizes the positive charge on the ligand bound to the receptor .
Biochemical Pathways
The compound affects the biochemical pathways related to the serotonin (5-HT) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Pharmacokinetics
The compound’smolecular weight is 212.68 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of C-4 substituted products . This interaction is believed to enhance the binding affinity with the serotonin (5-HT) receptor sites , potentially leading to changes in cellular signaling and function.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been found to interact with various enzymes and proteins . For instance, a compound with a similar structure, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), has been found to inhibit the Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) .
Cellular Effects
Similar compounds have been shown to induce apoptosis in tumor cells . This suggests that 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine may also have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 236-238 °C and a boiling point of 344.0±52.0 °C .
Propiedades
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWHXNPWXUXKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2904349.png)
![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)






![4-[(4-Chlorophenyl)carbamoyl]piperazine-1-sulfonyl fluoride](/img/structure/B2904364.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2904365.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904367.png)
![ethyl 4-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2904368.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2904370.png)
![1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one](/img/structure/B2904372.png)